Benzoylurea
Overview
Description
Benzoylurea compounds are known primarily for their role as chitin synthesis inhibitors, particularly in pest management. Their development has been significant in the agricultural and food chemistry domain due to their low toxicity to mammals and beneficial insects (Sun, Liu, Zhang, & Wang, 2015).
Synthesis Analysis
Benzoylurea derivatives have been synthesized through various methods. One study describes the synthesis of medium ring lactams using a benzoylurea auxiliary, showcasing its potential in creating macrocyclic compounds (Brady, Khakham, Lessene, & Baell, 2011). Another method involved the solvent-free synthesis of N-benzoyl-(and N-substituted benzoyl)-N,N'dialkylureas under microwave radiation and dry heating (Neves Filho, Oliveira, & Srivastava, 2007).
Molecular Structure Analysis
The molecular structure of benzoylureas is characterized by their ability to form intramolecular hydrogen bonds, influencing their conformational behavior. These bonds are affected by steric and electronic effects, as well as the solvent environment, leading to a propensity for conformational interchange (Lessene, Smith, Gable, & Baell, 2009).
Chemical Reactions and Properties
Benzoylureas undergo various chemical reactions, leading to diverse biological activities. For instance, some benzoylurea derivatives have been synthesized as α-glucosidase/α-amylase inhibitors, indicating their potential in biochemical applications (Qamar et al., 2018).
Physical Properties Analysis
The physical properties of benzoylureas, such as solubility, melting point, and stability, are crucial for their application in various fields. However, specific details on these properties were not found in the reviewed literature and might require further research.
Chemical Properties Analysis
The chemical properties of benzoylureas, including their reactivity, stability, and interactions with other compounds, are integral to their functionality as insecticides and in other applications. The formation of specific molecular structures in reaction with other compounds, as detailed in some studies, highlights their chemical versatility (Bally et al., 1998).
Scientific Research Applications
Benzoylurea Chitin Synthesis Inhibitors
Benzoylurea chitin synthesis inhibitors are primarily utilized in integrated pest management (IPM) and insecticide resistance management (IRM) programs. Their low toxicity to mammals and predatory insects makes them favorable in agricultural contexts. A significant number of benzoylurea derivatives have been synthesized, and 15 of these have been commercialized. Research focuses on their history, synthetic methods, structure-activity relationships (SAR), action mechanism, environmental behaviors, and ecotoxicology. However, their high risk to aquatic invertebrates and crustaceans is a noted disadvantage (Sun et al., 2015).
Soil Distribution and Dissipation
Studies have explored the distribution and dissipation of benzoylurea insecticides like diflubenzuron, flufenoxuron, and novaluron in soils, along with their effects on bacterial diversity. The dissipation rate is concentration-dependent, with half-lives ranging significantly. Additionally, these studies indicate that dissipation is primarily due to microorganisms, with minimal detection below 10 cm in soil column experiments (Hsiao, Ho, & Yen, 2013).
Environmental Impact Assessment
Research on benzoylurea insecticides in forest management has assessed their effects on non-target and beneficial arthropods. This includes field studies on the side-effects of these insecticides on non-target insects, providing insights into their environmental impact (Klenner, 1994).
Detection and Monitoring in Environmental Samples
Developments in analytical methods have enabled the efficient monitoring of benzoylurea insecticides in environmental samples, such as water. Techniques like dispersive liquid-liquid microextraction combined with high-performance liquid chromatography (HPLC) have been employed for this purpose, ensuring sensitive and reliable detection of these compounds (Zhou, Wang, & Xie, 2013).
Conformational Behavior Analysis
In-depth studies have been conducted to understand the conformational behavior of benzoylureas. This research utilizes techniques like NMR, IR, X-ray, and computational analysis to investigate how the benzoylurea core mimics alpha helices and forms intramolecular hydrogen bonds, which are crucial for its biological activity (Lessene et al., 2009).
Toxicological Studies
Toxicological studies have been performed on benzoylurea pesticides like lufenuron to evaluate their effects on aquatic species. For instance, research on the fish Colossoma macropomum has demonstrated the acute and chronic toxic effects of lufenuron, highlighting the need for environmental precautions to prevent potential contamination of aquatic biota (Soares et al., 2016).
Safety And Hazards
Benzoylurea should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Benzoylurea insecticides (BUs) are a class of pesticides that can interfere with the synthesis of chitin in the insect’s cuticle to stop the molting process. Through inhibiting the biological activity of the endocrines in insect systems, BUs can effectively prevent and eradicate the growth of target insects .
properties
IUPAC Name |
N-carbamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYILSDLIGTCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210317 | |
Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylurea | |
CAS RN |
614-22-2 | |
Record name | Benzoylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5G06JM9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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